molecular formula C17H16N6O4S B2936756 N-(4-(N-acetylsulfamoyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396793-27-3

N-(4-(N-acetylsulfamoyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2936756
CAS RN: 1396793-27-3
M. Wt: 400.41
InChI Key: HRMUZARJSGABBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-acetylsulfamoyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N6O4S and its molecular weight is 400.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Pyridazine derivatives, including those related to the query compound, have been synthesized and characterized for their structural properties. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives has been explored for their cytotoxic activities against Ehrlich Ascites Carcinoma cells, indicating a potential avenue for anticancer research (Hassan, Hafez, & Osman, 2014).
  • Another study focused on the synthesis of 2-azaindolizines using iodine-mediated oxidative desulfurization, showing the versatility of pyridazine-based compounds in producing fluorescent compounds through transition-metal-catalyzed cross-coupling reactions (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).

Biological Activities

  • Pyridazine and imidazole derivatives have been investigated for their antimicrobial activities. For example, novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives were synthesized and showed significant antibacterial bioactivity against various Gram-positive and Gram-negative strains (Othman & Hussein, 2020).
  • The anti-inflammatory activities of certain pyridazine derivatives were also studied, revealing that some compounds exhibit significant activity with low toxicity, suggesting potential for development as therapeutic agents (Bobrovskaya, Gein, Seliverstov, Chashchina, & Dmitriev, 2017).

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S/c1-11-18-9-10-23(11)16-8-7-15(20-21-16)17(25)19-13-3-5-14(6-4-13)28(26,27)22-12(2)24/h3-10H,1-2H3,(H,19,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMUZARJSGABBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-acetylsulfamoyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

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